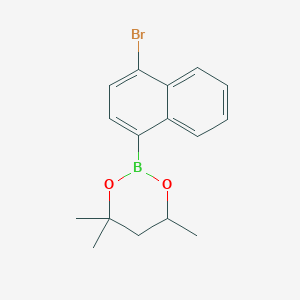![molecular formula C14H18BF3O3 B6321130 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096998-27-3](/img/structure/B6321130.png)
2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane, commonly known as 4-MTP-TMTD, is a boron-containing compound that has recently gained attention due to its potential applications in the field of scientific research. 4-MTP-TMTD is a new and promising reagent with a wide range of applications due to its unique structure and properties. It is a versatile compound that can be used in various fields such as organic synthesis, catalysis, and drug delivery.
Mecanismo De Acción
The mechanism of action of 4-MTP-TMTD is not yet fully understood. However, it is believed to involve the formation of a boron-containing species that is capable of forming strong bonds with organic molecules. This species is then able to react with the organic molecules to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MTP-TMTD have not been extensively studied. However, it has been shown to have some potential applications in the field of drug delivery. It has been demonstrated to be capable of delivering drugs to the target site with greater efficacy and minimal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-MTP-TMTD has several advantages for laboratory experiments. It is a versatile reagent that can be used in various fields such as organic synthesis, catalysis, and drug delivery. It is also relatively easy to synthesize and is relatively stable. However, it is important to note that the exact mechanism of action of 4-MTP-TMTD is still not fully understood, which limits its use in certain applications.
Direcciones Futuras
Future research should focus on further elucidating the mechanism of action of 4-MTP-TMTD and the biochemical and physiological effects of the compound. Additionally, further research should be conducted to explore the potential applications of 4-MTP-TMTD in drug delivery, organic synthesis, and catalysis. Furthermore, research should be conducted to explore the potential toxicity of 4-MTP-TMTD and to develop methods to reduce its toxicity. Finally, research should be conducted to explore the potential of 4-MTP-TMTD as a reagent for the synthesis of various organic compounds.
Métodos De Síntesis
4-MTP-TMTD can be synthesized by a two-step process. The first step involves the condensation of 4-methoxy-2-(trifluoromethyl)phenol with trimethylsilyl triflate in the presence of a base. The second step involves the reaction of the resulting product with trimethylsilyl borate in the presence of a base to yield 4-MTP-TMTD.
Aplicaciones Científicas De Investigación
4-MTP-TMTD has been used in various scientific research applications such as organic synthesis, catalysis, and drug delivery. In organic synthesis, 4-MTP-TMTD has been used as a reagent for the synthesis of various organic compounds. In catalysis, it has been used as a catalyst for the hydrolysis of esters and the synthesis of amines. In drug delivery, it has been used as a prodrug to deliver various drugs to the target site.
Propiedades
IUPAC Name |
2-[4-methoxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-9-8-13(2,3)21-15(20-9)12-6-5-10(19-4)7-11(12)14(16,17)18/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCNFUXSULPHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid, 97%](/img/structure/B6321078.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321107.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321109.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321116.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321121.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321122.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321134.png)
![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321146.png)
